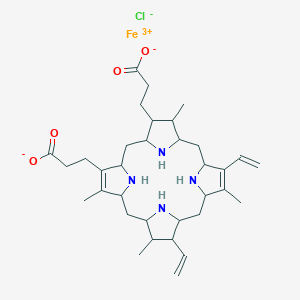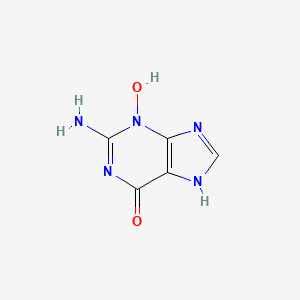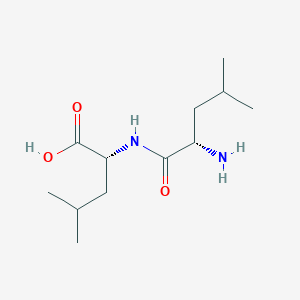
2-(5-Ethylpyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Ethylpyridin-2-yl)ethanamine is a chemical compound that has been studied in various contexts. It is a key intermediate in the synthesis of certain pharmaceuticals and has been involved in the study of novel chemical structures and reactions.
Synthesis Analysis
- Mohanty et al. (2014) developed an efficient process for synthesizing 2-(5-ethylpyridin-2-yl)ethan-1-ol, a closely related compound, optimizing reaction variables in solvent-free conditions and improving mass efficiency (Mohanty et al., 2014).
- Gaonkar et al. (2006) synthesized a series of novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, indicating the versatility of the compound in creating diverse chemical structures (Gaonkar et al., 2006).
Molecular Structure Analysis
- Kumbhare et al. (2013) synthesized novel derivatives involving the compound and evaluated their structures using spectral data, highlighting the compound's role in forming complex molecular structures (Kumbhare et al., 2013).
Chemical Reactions and Properties
- Clarkson and Blackman (2006) reported on the synthesis and characterization of Co(III) complexes of a related ligand, showcasing the compound's ability to participate in complex coordination chemistry (Clarkson & Blackman, 2006).
Physical Properties Analysis
- The synthesis and characterization of related compounds have been reported in various studies, but specific information on the physical properties of this compound itself is not detailed in the available literature.
Chemical Properties Analysis
- Ahamed et al. (2023) discussed the synthesis and electronic properties of related compounds, shedding light on the electronic and reactive aspects of similar molecular structures (Ahamed et al., 2023).
- Arutyunyan et al. (2017) explored the reactions of a related compound with various reactants, indicating the reactive nature of similar structures (Arutyunyan et al., 2017).
Mechanism of Action
While the specific mechanism of action of “2-(5-Ethylpyridin-2-YL)ethanamine” is not mentioned in the search results, related compounds such as 2-(5-ethylpyridin-2-yl)benzimidazole have been found to exhibit anti-inflammatory activity by inhibiting the emigration of leucocytes and the exudation of protein into the site of injury .
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) .
Future Directions
The compound is a key intermediate in the synthesis of various biologically active novel heterocycles , suggesting potential applications in the development of new drugs. An improved and scalable process for its synthesis has been developed, which could facilitate its use in large-scale industrial applications .
properties
IUPAC Name |
2-(5-ethylpyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHVSZXZNPMDJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











